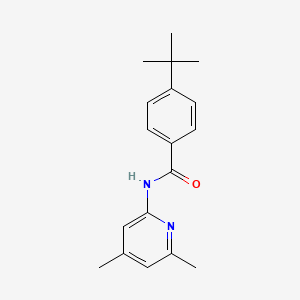![molecular formula C14H14ClNO3 B10970719 6-[(3-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10970719.png)
6-[(3-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroaniline group attached to a cyclohexene ring, which is further connected to a carboxylic acid group
Preparation Methods
The synthesis of 6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves several steps, starting with the preparation of the cyclohexene ring. One common method involves the reaction of cyclohexanone with aniline in the presence of a chlorinating agent to introduce the chloroaniline group. The resulting intermediate is then subjected to a series of reactions to introduce the carboxylic acid group and complete the synthesis.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chloroaniline group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. This can be achieved using nucleophilic reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes and receptors, leading to changes in their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and specificity.
In biological systems, the compound may exert its effects by binding to proteins and altering their function. This can result in various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
6-[(3-BROMOANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: This compound has a bromoaniline group instead of a chloroaniline group. The presence of bromine can affect the compound’s reactivity and biological activity.
6-[(3-FLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: The fluoroaniline group can influence the compound’s properties, making it more or less reactive in certain reactions.
6-[(3-METHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID: The methoxyaniline group introduces an electron-donating effect, which can alter the compound’s chemical behavior and biological activity.
The uniqueness of 6-[(3-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-5,8,11-12H,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
XKHZVWGSGZGLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B10970636.png)
![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)
![N-(3-fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970665.png)

![2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
![N-cycloheptyl-2-{[5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970676.png)
![ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10970677.png)

![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10970689.png)
![1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10970692.png)
![2-(2,6-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970698.png)

![4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970709.png)
